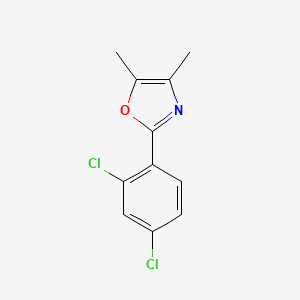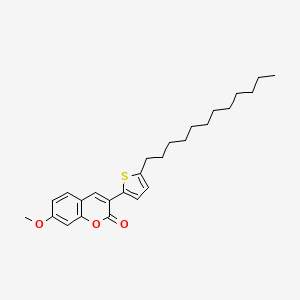![molecular formula C30H26BrN2P B14200410 [(5'-Methyl[2,2'-bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide CAS No. 850462-83-8](/img/structure/B14200410.png)
[(5'-Methyl[2,2'-bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5’-Methyl[2,2’-bipyridin]-5-yl)methylphosphanium bromide is a chemical compound that combines the structural features of bipyridine and triphenylphosphonium. This compound is known for its unique properties and applications in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5’-Methyl[2,2’-bipyridin]-5-yl)methylphosphanium bromide typically involves the reaction of 5’-methyl-2,2’-bipyridine with triphenylphosphine in the presence of a brominating agent. The reaction conditions often include:
- Solvent: Commonly used solvents include dichloromethane or acetonitrile.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5’-Methyl[2,2’-bipyridin]-5-yl)methylphosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the bipyridine moiety.
Reduction: Reduced forms of the compound, often leading to the formation of phosphine oxides.
Substitution: Substituted derivatives where the bromide ion is replaced by the nucleophile.
Aplicaciones Científicas De Investigación
(5’-Methyl[2,2’-bipyridin]-5-yl)methylphosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with various metal ions, enhancing their catalytic activity.
Biology: Employed in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of (5’-Methyl[2,2’-bipyridin]-5-yl)methylphosphanium bromide involves its interaction with molecular targets such as metal ions and biological macromolecules. The bipyridine moiety acts as a chelating agent, binding to metal ions and forming stable complexes. The triphenylphosphonium group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparación Con Compuestos Similares
(5’-Methyl[2,2’-bipyridin]-5-yl)methylphosphanium bromide can be compared with other similar compounds, such as:
Methyltriphenylphosphonium bromide: Lacks the bipyridine moiety, making it less versatile in coordination chemistry.
5-Methyl-2,2’-bipyridine: Does not contain the triphenylphosphonium group, limiting its applications in biological systems.
Ethyltriphenylphosphonium bromide: Similar structure but with an ethyl group instead of a methyl group, affecting its reactivity and properties.
The uniqueness of (5’-Methyl[2,2’-bipyridin]-5-yl)methylphosphanium bromide lies in its combination of bipyridine and triphenylphosphonium features, providing a versatile platform for various scientific applications.
Propiedades
Número CAS |
850462-83-8 |
|---|---|
Fórmula molecular |
C30H26BrN2P |
Peso molecular |
525.4 g/mol |
Nombre IUPAC |
[6-(5-methylpyridin-2-yl)pyridin-3-yl]methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C30H26N2P.BrH/c1-24-17-19-29(31-21-24)30-20-18-25(22-32-30)23-33(26-11-5-2-6-12-26,27-13-7-3-8-14-27)28-15-9-4-10-16-28;/h2-22H,23H2,1H3;1H/q+1;/p-1 |
Clave InChI |
IGXBQRVICSCFRI-UHFFFAOYSA-M |
SMILES canónico |
CC1=CN=C(C=C1)C2=NC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[(1S)-1-(Dimethylamino)ethyl]-5-methyl-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14200330.png)
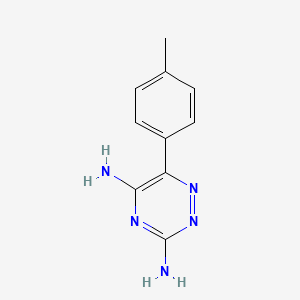
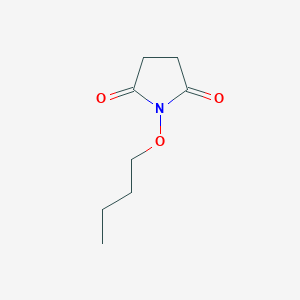
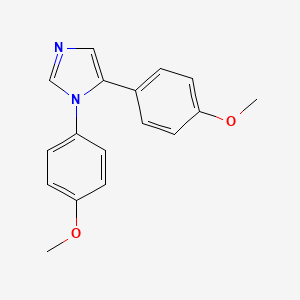
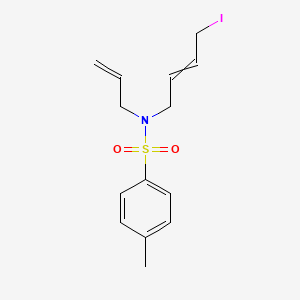

![6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile](/img/structure/B14200376.png)
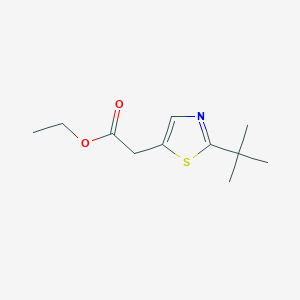
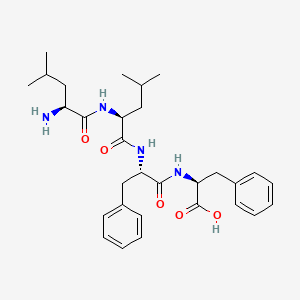
![9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]-](/img/structure/B14200387.png)
![3-({[(Pyridin-3-yl)methyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B14200390.png)
